2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one
Description
This compound features a thiazolidin-4-one core substituted with a 1,3-diphenylpyrazole moiety at position 2 and a pyridin-3-ylmethyl group at position 2. Its structural complexity combines heterocyclic diversity, making it a candidate for biological activity studies. The pyrazole and pyridine groups enhance π-π stacking and hydrogen-bonding interactions, while the thiazolidinone ring contributes to metabolic stability .
Properties
Molecular Formula |
C24H20N4OS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-8-7-13-25-14-18)21-16-28(20-11-5-2-6-12-20)26-23(21)19-9-3-1-4-10-19/h1-14,16,24H,15,17H2 |
InChI Key |
JDHSZCBXNXKMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
The conventional synthesis employs reflux conditions with azeotropic water removal to drive the reaction to completion. As detailed in studies on structurally related pyrazole-thiazolidinone hybrids:
-
Aldehyde precursor : 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (2.48 g, 0.01 mol).
-
Amine component : 3-(Aminomethyl)pyridine (0.01 mol).
-
Thiol source : Mercaptoacetic acid (1.10 g, 0.012 mol).
-
Solvent : Dry benzene (80 mL).
-
Apparatus : Dean-Stark trap for continuous water removal.
Workup and Isolation
Post-reaction, the mixture is cooled, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from methanol or ethyl acetate, yielding the target compound as a crystalline solid. Reported yields for analogous compounds range from 65–77% .
Ultrasound-Assisted Synthesis
Optimization for Reduced Reaction Time
Ultrasound irradiation enhances reaction kinetics by promoting cavitation, enabling shorter synthesis times. Adapted from protocols for 3-picolylamine-derived thiazolidin-4-ones:
Advantages of Sonochemistry
-
Efficiency : Reaction completion in 1–2 hours vs. 15 hours conventionally.
-
Purity : Reduced side-product formation due to uniform energy distribution.
-
Scalability : Demonstrated efficacy in gram-scale syntheses.
Critical Analysis of Synthetic Methodologies
Comparative Performance
Challenges and Mitigation Strategies
-
Steric hindrance : Bulky 1,3-diphenylpyrazole and pyridinyl groups may slow imine formation. Mitigated by using excess mercaptoacetic acid (1.2 equiv).
-
Oxidation risks : Thiol groups are prone to oxidation; inert atmosphere (N₂/Ar) recommended.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the pyrazole and pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, with research focusing on its ability to induce apoptosis in cancer cells .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one involves multiple pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can modulate signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thiazolidinone Derivatives
- Compound 3a: 2-(5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-4-oxothiazolidin-2-ylidene)acetonitrile Features a methylene-acetonitrile substituent instead of pyridinylmethyl.
- Compound 6a : 2-((Z)-2,4-dioxo-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidin-3-yl)acetic acid
Thioxo-Thiazolidinone Analogs
- (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Substitutes thiazolidinone’s carbonyl oxygen with thioxo (C=S) and adds a phenethyl group.
Pyrazole-Substituted Heterocycles
- 2-[1-(1H-Benzimidazole-2-yl)ethylidenehydrazono]-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-chlorophenyl)thiazolidin-4-one Integrates a benzimidazole moiety and 4-chlorophenyl group. Demonstrates dual activity against hepatitis C virus (EC₅₀: 1.2 µM) and hepatocellular carcinoma (IC₅₀: 4.7 µM) .
- 3-Amino-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one Replaces thiazolidinone with an imidazolone ring. Exhibits moderate anticancer activity (IC₅₀: 12–18 µM) but lower solubility than the target compound .
Hybrid Systems with Additional Rings
- 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)dihydroindenones Fuses pyrazole with a dihydroindenone scaffold. Shows in vitro anticancer activity (IC₅₀: 7–14 µM) but requires optimization for bioavailability .
- S-Substituted Methylthiopyridines (8a-g) Derived from pyridothienopyrimidinones, these analogs exhibit broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL) but lack thiazolidinone’s metabolic stability .
Antimicrobial Activity
Biological Activity
The compound 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one is a thiazolidine derivative featuring a pyrazole moiety, which has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazolidine derivatives with pyrazole and pyridine components. Characterization techniques such as NMR , IR spectroscopy , and mass spectrometry are employed to confirm the structure. For example, the NMR spectra reveal distinct signals corresponding to the various protons in the compound, providing insights into its molecular environment .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in cancer models.
Table 1: Cytotoxicity Data of this compound
These results indicate that the compound exhibits moderate cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidine derivatives have been extensively studied. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Table 2: Anti-inflammatory Activity
| Model | Effectiveness | Reference |
|---|---|---|
| Carrageenan-induced edema | Significant reduction | |
| LPS-stimulated macrophages | Inhibition of TNF-alpha production |
These findings support the hypothesis that the compound may serve as a therapeutic agent in inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of this compound has also been evaluated against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 |
These results suggest that the compound possesses promising antimicrobial properties.
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity. The specific derivative containing the thiazolidine framework demonstrated significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of thiazolidine derivatives in a rat model of arthritis. The tested compound significantly reduced joint swelling and pain scores compared to control groups, indicating its potential for treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one with high purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole and thiazolidinone precursors. A reflux method in ethanol (2–4 hours) under nitrogen is effective, as demonstrated for analogous thiazolidin-4-one derivatives . Post-synthesis purification involves recrystallization from a DMF-EtOH (1:1) mixture to achieve >95% purity. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) ensures minimal byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Use a combination of -/-NMR to confirm substituent positions on the pyrazole and thiazolidinone rings. IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and C-N stretches (~1250 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern. Single-crystal X-ray diffraction, as applied to structurally similar compounds, resolves conformational details like dihedral angles between aromatic rings .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Classified under GHS Category 4 (acute toxicity) and Category 2A (eye irritation), it requires PPE (gloves, goggles, lab coats) and fume hood use. Spills should be contained with inert absorbents (e.g., sand) and disposed of via hazardous waste channels. Storage in airtight containers at 4°C prevents degradation .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting kinase inhibition or antimicrobial activity, given the structural similarity to pyrazole-thiazolidinone hybrids with reported bioactivity. Use murine macrophage (RAW 264.7) or bacterial models (e.g., E. coli, S. aureus) with dose ranges of 1–100 µM. Include positive controls (e.g., ampicillin for antimicrobial tests) and measure IC values .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s mode of action in enzyme inhibition?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., COX-2 or α-glucosidase). Validate predictions via enzyme kinetics (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition. Surface plasmon resonance (SPR) quantifies binding affinities (K) in real time .
Q. How can structural modifications enhance the compound’s bioactivity or solubility?
- Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -SOH) at the pyridin-3-ylmethyl moiety to improve aqueous solubility. Replace phenyl groups with heteroaromatic rings (e.g., thiophene) to modulate electronic effects. Compare analogs using QSAR models to correlate substituent properties with activity .
Q. What experimental designs are suitable for studying environmental fate and biodegradation pathways?
- Methodological Answer : Use OECD 301D (closed bottle test) to assess aerobic biodegradation in aqueous systems. Measure half-life (t) via HPLC-UV and identify metabolites using LC-QTOF-MS. Soil adsorption studies (OECD 106) with varying pH and organic matter content predict environmental mobility .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability. Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Analyze structural analogs (e.g., thiazolidinone derivatives in ) to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
